3-Amino-2-(3-buten-1-yl)-4-methylpyridine
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Overview
Description
3-Amino-2-(3-buten-1-yl)-4-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of an amino group at the third position, a butenyl group at the second position, and a methyl group at the fourth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-buten-1-yl)-4-methylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of 3-amino-4-methylpyridine with 3-buten-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-buten-1-yl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to obtain reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted pyridines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
3-Amino-2-(3-buten-1-yl)-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-buten-1-yl)-4-methylpyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the butenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylpyridine: Lacks the butenyl group, making it less hydrophobic.
2-(3-Buten-1-yl)-4-methylpyridine: Lacks the amino group, reducing its ability to form hydrogen bonds.
3-Amino-2-ethyl-4-methylpyridine: Contains an ethyl group instead of a butenyl group, affecting its reactivity and interactions.
Uniqueness
3-Amino-2-(3-buten-1-yl)-4-methylpyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both an amino group and a butenyl group allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-but-3-enyl-4-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-3-4-5-9-10(11)8(2)6-7-12-9/h3,6-7H,1,4-5,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNZKIWWPFBNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)CCC=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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